4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Catalog No.
S548887
CAS No.
914471-09-3
M.F
C9H7ClFN5O2
M. Wt
271.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2...

CAS Number

914471-09-3

Product Name

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

IUPAC Name

4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C9H7ClFN5O2

Molecular Weight

271.63 g/mol

InChI

InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14)

InChI Key

HGXSLPIXNPASGZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

INCB14943; INCB-14943; INCB 14943; INCB024360-analog; INCB24360-analog; Epacadostat-analog. IDO-IN-2; IDO5L;

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F

Description

The exact mass of the compound 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is 271.02723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential PET Tracer for Indoleamine 2,3-Dioxygenase 1 (IDO1) Imaging

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, also known as IDO5L, is a molecule being investigated for its potential application as a Positron Emission Tomography (PET) tracer for imaging Indoleamine 2,3-Dioxygenase 1 (IDO1) expression. IDO1 is an enzyme involved in tryptophan metabolism and has been implicated in various diseases, including cancer and autoimmune disorders. ()

The rationale behind using IDO5L as a PET tracer lies in its ability to bind to IDO1. By labeling IDO5L with a radioactive isotope, such as Fluorine-18 (18F), researchers can track its uptake in tissues and potentially visualize areas with high IDO1 expression. This non-invasive imaging technique could be valuable for:

  • Diagnosis and staging of cancers: Increased IDO1 activity is observed in many tumors. IDO5L PET imaging could aid in early cancer detection, help determine tumor aggressiveness, and monitor treatment response.
  • Evaluation of autoimmune diseases: IDO1 is also upregulated in certain autoimmune conditions. IDO5L PET scans could be used to assess disease activity and track treatment efficacy.

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a chemical compound with the molecular formula C₉H₇ClFN₅O₂. This compound features a unique oxadiazole ring structure, which is significant in medicinal chemistry due to its biological activity. It is primarily recognized for its role as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme that plays a critical role in the immune response and is often overexpressed in various cancers .

Typical of oxadiazole derivatives. Key reactions include:

  • Hydroxylation: The presence of the hydroxy group allows for further functionalization, potentially increasing its reactivity.
  • Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, enabling the synthesis of derivatives with varied biological properties.
  • Carboximidamide Formation: The carboximidamide moiety can engage in reactions typical of amides, including hydrolysis and condensation with other amines or acids .

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits potent inhibitory activity against indoleamine 2,3-dioxygenase. This enzyme is crucial for tryptophan metabolism and has been implicated in tumor immune evasion. By inhibiting this enzyme, the compound enhances immune response against tumors and may have therapeutic applications in oncology .

Several synthesis methods have been explored for this compound:

  • Direct Synthesis: Involves the reaction of 3-chloro-4-fluoroaniline with hydroxylamine and subsequent cyclization to form the oxadiazole ring.
  • Radiolabeling: A notable method includes synthesizing a fluorinated derivative for positron emission tomography imaging, where fluorine-18 is introduced into the structure to visualize indoleamine 2,3-dioxygenase expression in vivo .
  • Multistep Synthesis: This approach involves several reaction steps to build the oxadiazole framework while introducing various substituents at different stages .

The primary applications of 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide include:

  • Cancer Therapy: As an indoleamine 2,3-dioxygenase inhibitor, it has potential use in cancer immunotherapy by enhancing antitumor immunity.
  • Imaging Agent: Its fluorinated derivative is being researched as a PET imaging probe for monitoring indoleamine 2,3-dioxygenase expression in tumors .

Interaction studies have demonstrated that this compound effectively inhibits indoleamine 2,3-dioxygenase activity in various cancer cell lines. The inhibition leads to increased levels of tryptophan and downstream effects on immune cell activation and proliferation. These interactions suggest that the compound could be a valuable tool in cancer immunotherapy research .

Several compounds share structural similarities with 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazoleLacks amino groupModerate IDO inhibitionNo carboximidamide functionality
4-Amino-N-(4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazoleDifferent halogen substitutionLower IDO inhibitionLacks chloro group
4-Amino-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazoleBromine instead of chlorineSimilar IDO inhibitionAltered halogen effects

The unique combination of amino and hydroxy functionalities along with specific halogen substitutions distinguishes this compound from its analogs while enhancing its biological activity against indoleamine 2,3-dioxygenase.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

271.0272303 g/mol

Monoisotopic Mass

271.0272303 g/mol

Heavy Atom Count

18

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2HR315841W

Dates

Modify: 2023-08-15
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